![molecular formula C7H4ClF3Mg B13429952 Magnesium, chloro[4-(trifluoromethyl)phenyl]- CAS No. 2923-41-3](/img/structure/B13429952.png)
Magnesium, chloro[4-(trifluoromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium, chloro[4-(trifluoromethyl)phenyl]- is an organometallic compound that features a magnesium atom bonded to a chloro-substituted phenyl ring with a trifluoromethyl group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, chloro[4-(trifluoromethyl)phenyl]- typically involves the reaction of 4-(trifluoromethyl)chlorobenzene with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
4-(trifluoromethyl)chlorobenzene+Mg→Magnesium, chloro[4-(trifluoromethyl)phenyl]-
Industrial Production Methods
On an industrial scale, the production of this compound may involve more sophisticated techniques to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The use of high-purity reagents and solvents is also crucial to minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium, chloro[4-(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or ketones.
Reduction: It can be reduced to form hydrocarbons or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide, ammonia, or thiourea can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylphenol, while substitution reactions can produce a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Magnesium, chloro[4-(trifluoromethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Grignard reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, especially those containing trifluoromethyl groups, which are known for their enhanced metabolic stability and bioavailability.
Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Wirkmechanismus
The mechanism of action of magnesium, chloro[4-(trifluoromethyl)phenyl]- involves the formation of a reactive intermediate that can participate in various chemical transformations. The magnesium atom acts as a Lewis acid, facilitating the nucleophilic attack on electrophilic centers. The trifluoromethyl group enhances the compound’s reactivity by increasing the electron-withdrawing capacity of the phenyl ring, making it more susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium, bromo[4-(trifluoromethyl)phenyl]-
- Magnesium, iodo[4-(trifluoromethyl)phenyl]-
- Magnesium, chloro[4-(difluoromethyl)phenyl]-
Uniqueness
Magnesium, chloro[4-(trifluoromethyl)phenyl]- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This group significantly influences the compound’s reactivity and stability, making it a valuable reagent in synthetic chemistry. Compared to its bromo and iodo analogs, the chloro derivative is often preferred for its balance of reactivity and stability.
Eigenschaften
CAS-Nummer |
2923-41-3 |
|---|---|
Molekularformel |
C7H4ClF3Mg |
Molekulargewicht |
204.86 g/mol |
IUPAC-Name |
magnesium;trifluoromethylbenzene;chloride |
InChI |
InChI=1S/C7H4F3.ClH.Mg/c8-7(9,10)6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
UQEHIYIXLCTNTD-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=[C-]1)C(F)(F)F.[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


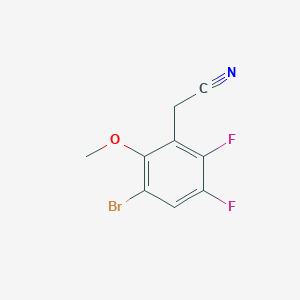
![tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate](/img/structure/B13429884.png)
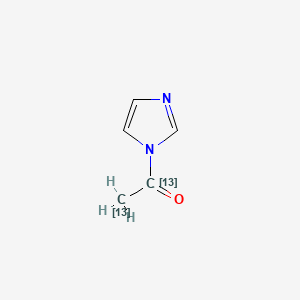
![23-Hydroxy-3,6,9,12,15,18,21-heptaoxatricos-1-yl 2-Fluoro-alpha-methyl[1,1'-biphenyl]-4-acetate](/img/structure/B13429889.png)
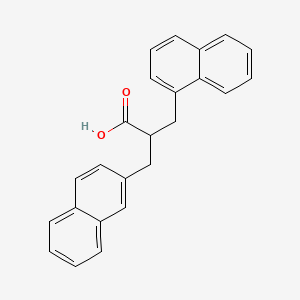
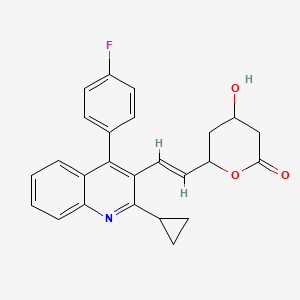
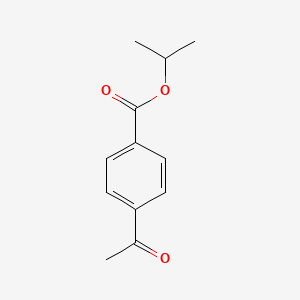

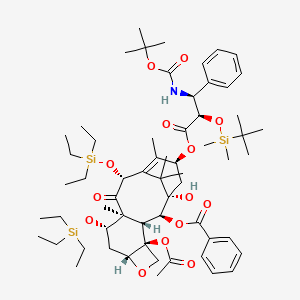
![1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429920.png)

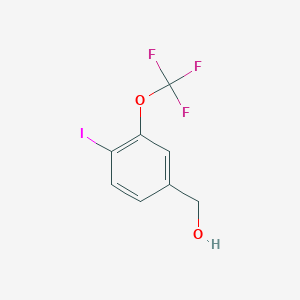
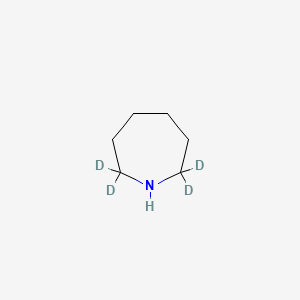
![7-Isopropyl-5-azaspiro[2.4]heptane](/img/structure/B13429950.png)
